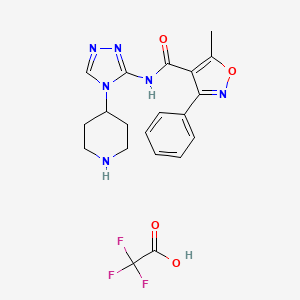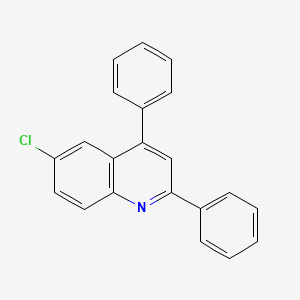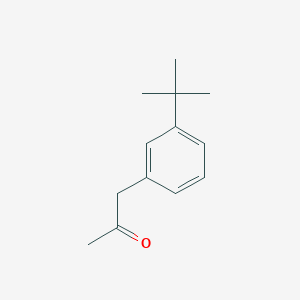
1-(Fluorosulfonyl)piperidine-3-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(fluorosulfonyl)piperidine-3-carboxylic acid is a novel compound with unique physical and chemical properties. It has the molecular formula C6H10FNO4S and a molecular weight of 211.2
Métodos De Preparación
The synthesis of 1-(fluorosulfonyl)piperidine-3-carboxylic acid involves several steps. One common method includes the reaction of piperidine with fluorosulfonyl chloride under controlled conditions to introduce the fluorosulfonyl group. The carboxylic acid group is then introduced through subsequent reactions involving appropriate reagents and conditions. Industrial production methods may involve optimization of these steps to increase yield and purity .
Análisis De Reacciones Químicas
1-(fluorosulfonyl)piperidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the fluorosulfonyl group to a sulfonamide group.
Substitution: The fluorosulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(fluorosulfonyl)piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.
Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Mecanismo De Acción
The mechanism of action of 1-(fluorosulfonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorosulfonyl group can form strong interactions with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity .
Comparación Con Compuestos Similares
1-(fluorosulfonyl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-(chlorosulfonyl)piperidine-3-carboxylic acid: This compound has a chlorosulfonyl group instead of a fluorosulfonyl group, leading to different reactivity and properties.
1-(methylsulfonyl)piperidine-3-carboxylic acid:
The uniqueness of 1-(fluorosulfonyl)piperidine-3-carboxylic acid lies in the presence of the fluorosulfonyl group, which imparts distinct chemical properties and reactivity compared to its analogs .
Propiedades
Fórmula molecular |
C6H10FNO4S |
|---|---|
Peso molecular |
211.21 g/mol |
Nombre IUPAC |
1-fluorosulfonylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C6H10FNO4S/c7-13(11,12)8-3-1-2-5(4-8)6(9)10/h5H,1-4H2,(H,9,10) |
Clave InChI |
NHVSGUVKNULCSJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)S(=O)(=O)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rac-N-{2-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-oxoethyl}-4-methylbenzamidehydrochloride,trans](/img/structure/B13575931.png)






![N-[4-(2-methoxyphenoxy)phenyl]butanamide](/img/structure/B13575956.png)





